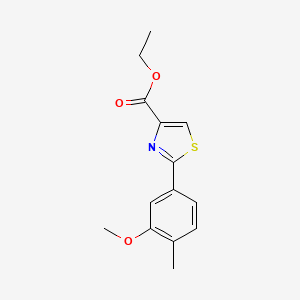
Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an ethyl ester functional group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group with methoxy and methyl substituents can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used.
Major Products
Oxidation: Formation of 2-(3-hydroxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester.
Reduction: Formation of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl alcohol.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar in structure but lacks the thiazole ring.
Benzeneacetic acid, 3-methoxy-, methyl ester: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy and methyl groups on the phenyl ring, along with the ethyl ester functional group, further differentiates it from other compounds.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-4-methylphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)11-8-19-13(15-11)10-6-5-9(2)12(7-10)17-3/h5-8H,4H2,1-3H3 |
InChI Key |
IJGBJUDPLRUWFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















